Product packaging for Antineoplaston A10(Cat. No.:CAS No. 91531-30-5)

Antineoplaston A10

Cat. No.: B1666055
CAS No.: 91531-30-5
M. Wt: 246.26 g/mol
InChI Key: OQGRFQCUGLKSAV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Antineoplastons

Early Research on Peptide Fractions from Biological Fluids

The investigation into antineoplastons began in 1967 with research conducted by Stanislaw R. Burzynski. google.comresearchgate.netnih.gov Initial studies observed significant differences in the peptide content in the blood serum of cancer patients compared to that of healthy individuals. google.comresearchgate.netresearchgate.net This finding led to the hypothesis that certain peptides might play a role in controlling neoplastic growth. google.comnih.gov

Researchers then turned to urine as a source for isolating these substances, as it was less expensive and easier to obtain in large quantities than blood. cancer.govncats.io The use of urine and its extracts in medicine has historical precedents, with research on growth-inhibiting substances in urine dating back to 1937. researchgate.netnih.gov Burzynski's work, however, focused on identifying specific peptide fractions with potential antineoplastic activity. google.comnih.gov This research led to the isolation of several peptide fractions from urine, which were named Antineoplaston A, A1, A2, A3, A4, and A5. google.comcancer.govnih.gov These fractions were reported to possess anticancer activity with low toxicity in initial studies. researchgate.netnih.gov

Conception of the Antineoplaston Theory

The theoretical foundation for antineoplastons was conceived by applying the cybernetic theory of autonomous systems to the study of peptides in human blood. google.comresearchgate.netnih.gov Proposed in 1976, the theory posits that antineoplastons are part of a naturally occurring biochemical defense system in the body that is distinct from the immune system. google.comcancer.gov

According to this theory, the body has a continuously functioning surveillance system that can "correct" cancer cells by reprogramming them. google.com The core idea is that people with cancer have a deficiency in this surveillance system because they lack an adequate supply of antineoplastons. healthline.comcancer.govncats.io Therefore, the development of cancer is seen as a result of this deficiency. healthline.com The theory suggests that by supplementing the body with these compounds, it might be possible to restore this natural defense mechanism and control cancer growth. medicalnewstoday.comhealthline.com

Chemical Identification and Synthesis of Antineoplaston A10

Following the initial isolation of peptide mixtures from urine, further research focused on identifying the specific active components within these fractions. cancer.govnih.gov Purification and analysis of the fraction designated Antineoplaston A2 led to the identification of its active component as 3-phenylacetylamino-2,6-piperidinedione. researchgate.netnih.govnih.gov This single, purified chemical compound was named this compound. researchgate.netnih.gov

The chemical structure of this compound was characterized, and a method for its synthesis was developed. google.com Since 1980, antineoplastons used in research, including A10, have been produced synthetically from commercially available chemicals rather than being isolated from urine. healthline.comcancer.govnih.gov This transition to chemical synthesis allowed for the production of a more standardized and purified product for further investigation. cancer.gov From this compound, other related compounds were also derived for study, including Antineoplaston AS2-1 and Antineoplaston AS2-5. nih.govnih.gov

Theoretical Frameworks of this compound Activity

Hypothesis of a Biochemical Surveillance System

The primary theoretical framework for the activity of this compound is the hypothesis of a "biochemical surveillance system." cancer.govncats.io This concept proposes that the body possesses a natural, continuously operating defense mechanism, separate from the immune system, that monitors and controls cell behavior. google.comcancer.gov This system is thought to utilize chemicals, identified as antineoplastons, to "correct" cells that have begun to develop abnormally, thereby preventing them from becoming cancerous. google.com

According to this hypothesis, a deficiency in the body's supply of antineoplastons impairs this surveillance system, allowing for the unchecked growth of neoplastic cells. healthline.comcancer.govnih.gov The therapeutic model based on this theory involves supplementing the body's diminished supply of these compounds to restore the function of the biochemical surveillance system. medicalnewstoday.comnih.gov It is suggested that by raising the levels of antineoplastons, the body's natural ability to manage and eliminate cancerous cells can be re-established. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O3 B1666055 Antineoplaston A10 CAS No. 91531-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRFQCUGLKSAV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919683
Record name N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91531-30-5
Record name Antineoplaston A10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antineoplaston A10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTINEOPLASTON A10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Research on Antineoplaston A10

In Vitro Studies on Cellular Models

Laboratory-based in vitro research has been conducted to observe the direct effects of Antineoplaston A10 on cancer cells grown in controlled environments. These studies are fundamental in identifying the cellular and molecular pathways affected by the compound.

Cancer Cell Line Growth Inhibition and Apoptosis Induction

A primary focus of preclinical research has been to determine if this compound can inhibit the proliferation of cancer cells and induce programmed cell death, a process known as apoptosis.

Studies on the human hepatocellular carcinoma cell lines HepG2 and HLE have shown that this compound exhibits an anti-proliferative effect. The compound was found to inhibit cell growth in a manner dependent on both the dose and the duration of exposure, as measured by MTT and clonogenic assays.

After a 48-hour incubation period, this compound induced several key markers of apoptosis. These included morphological changes characteristic of apoptotic cells, the formation of a "ladder" pattern in DNA migration assays, and an accumulation of cells in the sub-G1 phase of the cell cycle. The mechanism for this apoptosis may be linked to the increased expression of the p53 tumor suppressor protein and the decreased expression of the anti-apoptotic protein bcl-2. It has been suggested that this compound may selectively inhibit cancer cell growth over normal cells due to the different levels of oncogenes and tumor suppressor genes in neoplastic cells.

Table 1: In Vitro Growth Inhibition of Hepatocellular Carcinoma Cell Lines by this compound Data derived from graphical representations in scientific literature.

Cell LineConcentration (µg/mL)24 hours48 hours72 hours
HepG2 10~5%~10%~15%
50~15%~25%~35%
100~20%~40%~55%
200~25%~50%~65%
400~30%~55%~70%
HLE 10~8%~12%~18%
50~18%~30%~40%
100~25%~45%~60%
200~30%~55%~70%
400~35%~60%~75%

Gene Expression and Molecular Pathway Analysis

Research into the molecular mechanisms of this compound and its components has explored its influence on key signaling pathways and the expression of genes that regulate cell growth and death.

Studies using human U87 glioblastoma (GBM) cells have investigated the effects of phenylacetylglutaminate (PG), an active ingredient of this compound, on cellular signaling. scispace.comscirp.org These analyses revealed that PG can interrupt signal transduction in the RAS/MAPK/ERK pathway. scispace.comscirp.org This pathway is a critical signaling cascade that regulates cell proliferation and survival; its disruption can lead to an anti-proliferative effect. scispace.com The active metabolite phenylacetate (B1230308) (PN) also contributes to this interruption. scispace.comsemanticscholar.org Further research suggests that this compound may directly inhibit the expression of the RAS oncogene. cancer.gov

The PI3K/AKT/PTEN pathway is another crucial signaling network that governs cell survival and proliferation. Preclinical data from studies on U87 glioblastoma cells indicate that phenylacetylglutaminate (PG) and phenylacetate (PN), components and metabolites related to this compound, interrupt signal transduction within this pathway. scispace.comscirp.org Specifically, phenylacetylglutamine (B1677654) (PG), the primary component of this compound, has been reported to inhibit the oncogene AKT2 while activating the tumor suppressor gene PTEN. konstantinioncenter.orgresearchgate.net

This compound and its related compounds have been investigated for their ability to modulate the expression of key tumor suppressor genes, which act to control cell growth and induce cell death when necessary.

p53 : Metabolites of this compound, such as phenylacetate, are proposed to activate the tumor suppressor gene p53. cancer.govmskcc.org Studies have shown that treatment can lead to a more than twofold increase in the expression of TP53. semanticscholar.org

p21 : The activation of p21, a key downstream target of p53 that mediates cell cycle arrest, has been observed in preclinical models. semanticscholar.orgresearchgate.netresearchgate.net Its increased expression contributes to the arrest of cancer cells at the G1/S checkpoint. scispace.com

PTEN : The main ingredient of this compound, phenylacetylglutamine (PG), has been found to activate the tumor suppressor gene PTEN. konstantinioncenter.orgresearchgate.netnih.gov

MAD : Research also indicates that phenylacetylglutamine (PG) can activate the MAD tumor suppressor gene. konstantinioncenter.orgresearchgate.net

p15 (B1577198)/p16 : While direct studies on this compound and p16 are limited, research on the related formulation Antineoplaston AS2-1, which shares components with A10, has shown a dramatic downregulation of the methylation status of the p15 gene in HCT116 colon cancer cells, leading to increased mRNA and protein expression. nih.gov The p15 and p16 genes are closely related cell cycle regulators.

In addition to activating tumor suppressors, preclinical research suggests this compound can inhibit the activity of oncogenes, which drive cancer cell proliferation and survival.

RAS : The active ingredient and metabolites of this compound are reported to inhibit the RAS oncogene. cancer.govkonstantinioncenter.org

AKT2 : Phenylacetylglutamine (PG), the primary component of A10, has been shown to inhibit the AKT2 oncogene. konstantinioncenter.orgresearchgate.netnih.gov

MYCC : The inhibition of the MYCC oncogene by phenylacetylglutamine (PG) has also been reported. konstantinioncenter.orgresearchgate.netnih.gov

Bcl-2 : Studies indicate that this compound and its metabolites can inhibit the anti-apoptotic protein Bcl-2. semanticscholar.orgkonstantinioncenter.orgresearchgate.net

Table 1: Summary of Preclinical Effects of this compound Components on Gene Expression

Gene Category Gene Reported Effect Component/Metabolite
Tumor Suppressor Genes p53 Activation/Increased Expression Phenylacetate, PG, PN
p21 Activation/Increased Expression PG, PN
PTEN Activation Phenylacetylglutamine (PG)
MAD Activation Phenylacetylglutamine (PG)
Oncogenes RAS Inhibition Phenylacetate, PG, PN
AKT2 Inhibition Phenylacetylglutamine (PG)
MYCC Inhibition Phenylacetylglutamine (PG)
Bcl-2 Inhibition Phenylacetate, PG, PN

Epigenetic modifications, such as DNA methylation, play a crucial role in gene silencing. One proposed mechanism for this compound's activity involves the reversal of these modifications. Phenylacetate (PN), a key metabolite, is suggested to activate genes like p53 and p21 through the demethylation of their promoter regions. konstantinioncenter.orgresearchgate.net Research on the related compound Antineoplaston AS2-1 demonstrated that it could normalize the hypermethylation status at the promoter regions of various genes, including tumor suppressor genes, in colon cancer cells. nih.gov Furthermore, phenylacetylglutamine (PG), the main ingredient of A10, is reported to restore the global methylation of DNA. konstantinioncenter.org

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound A10
Antineoplaston AS2-1 AS2-1
Phenylacetylglutamine PG
Phenylacetylisoglutamine isoPG
Phenylacetate PN
Interference with Cell Metabolism (e.g., lactic acid)

The metabolic landscape of tumors is often characterized by high rates of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. mdpi.com This results in the production and accumulation of lactic acid, leading to a state of lactic acidosis within the tumor microenvironment. mdpi.comnih.gov Lactic acid is not merely a waste product; it actively promotes tumor progression by providing an energy source for cancer cells and by suppressing the anti-tumor immune response. nih.gov The acidic conditions created by lactic acid can impair the function of immune cells such as T lymphocytes, thereby helping cancer cells to evade immune destruction. nih.gov

Targeting the lactic acid metabolic pathway has emerged as a promising strategy in cancer therapy. nih.gov While the role of the tumor microenvironment's acidity and high lactate (B86563) levels in promoting cancer is well-documented, specific preclinical studies detailing the direct interference of this compound with lactic acid metabolism in cancer cells are not extensively available in the reviewed literature.

Influence on Amino Acid Uptake

Cancer cells have a high demand for amino acids to support their rapid proliferation and growth. medicalnewstoday.com One theoretical mechanism of action for antineoplastons relates to the metabolism of amino acids. This compound is metabolized to phenylacetylglutamine (PAG). nih.govnih.gov It has been proposed that PAG may compete with the amino acid glutamine for transport into cancer cells. nih.gov Glutamine is a crucial nutrient for many cancer cells, playing a vital role in the transition of the cell cycle from the G1 to the S phase, where DNA replication occurs. nih.gov By potentially inhibiting the uptake and utilization of glutamine, this compound's metabolite could interfere with DNA synthesis and arrest the cell cycle, thereby halting cell division. nih.gov

Immune Modulatory Effects (e.g., neutrophil apoptosis)

Neutrophils are a type of white blood cell that play a role in the body's inflammatory and immune responses. nih.gov The lifespan of neutrophils is regulated by a process called apoptosis, or programmed cell death. nih.gov In the context of cancer, modulating the immune system is a key therapeutic strategy.

Preclinical research suggests that this compound may possess immune-modulatory properties by affecting neutrophil apoptosis. An in vitro study investigating the effects of this compound on neutrophils from breast cancer patients found that it significantly inhibited neutrophil apoptosis. This suggests that this compound could potentially influence the innate immune response in the tumor microenvironment.

Synthesis and Evaluation of this compound Analogs

To enhance the potential therapeutic efficacy of this compound, researchers have synthesized and evaluated several of its analogs. These modifications are designed to improve properties such as antitumor activity and selectivity.

One approach involved the synthesis of aniline (B41778) mustard analogs of this compound. nih.gov The introduction of a N,N-bis(2-chloroethyl)amino moiety to the phenyl ring of A10 analogs was intended to increase their reactivity and selectivity towards DNA. nih.gov When tested in vitro against five different solid tumor cell lines, these aniline mustard analogs demonstrated more potent antitumor activity than the original A10 analogs. nih.gov In particular, the m-aniline mustard of a benzoyl analog showed notable antitumor activity. nih.gov

Another class of synthesized derivatives are the Mannich bases of this compound. nih.gov In vitro cytotoxicity testing of these compounds revealed that some of them exhibited good activity, comparable to the established chemotherapy drug carboplatin (B1684641). nih.gov Additionally, Schiff base analogs of this compound have been synthesized and shown to inhibit the growth of P388 and A-549 cancer cell lines in vitro. bjmu.edu.cn

A newly synthesized analog, 3-(4-methoxybenzoylamino)-2,6-piperidinedione (MPD), has also shown antitumor activity in a human breast cancer cell line. nih.gov These studies highlight ongoing efforts to optimize the chemical structure of this compound to yield more effective anticancer agents. nih.govnih.govnih.govcancer.gov

Analog Class Modification Strategy Observed In Vitro Activity Reference
Aniline Mustard AnalogsIntroduction of N,N-bis(2-chloroethyl)amino moietyMore potent antitumor activity than A10 analogs against solid tumor cell lines. nih.gov
Mannich BasesSynthesis of Mannich bases from A10Cytotoxicity comparable to carboplatin in some tested compounds. nih.gov
Schiff BasesSynthesis of Schiff base analogsInhibition of P388 and A-549 cancer cell lines. bjmu.edu.cn
Methoxybenzoyl Analog (MPD)Synthesis of 3-(4-methoxybenzoylamino)-2,6-piperidinedioneAntitumor activity in a human breast cancer cell line. nih.gov

In Vivo Studies on Animal Models

To assess the potential antitumor effects of this compound in a living organism, researchers have utilized animal models, primarily immunodeficient mice bearing human tumor xenografts.

Xenograft Models (e.g., human hepatocellular carcinoma in nude mice)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool in preclinical cancer research. cancerquest.org Several studies have employed such models to investigate the in vivo effects of this compound.

Specifically, the antitumor effects of this compound have been studied in nude mice with xenografts of human hepatocellular carcinoma (HCC) cell lines, such as HepG2 and HLE. nih.gov Another study tested the inhibitory effect of this compound on the growth of a human breast cancer cell line (R-27) transplanted into athymic mice. nih.gov These in vivo models allow for the observation of tumor growth and the systemic effects of the test compound over time.

Antitumor Activity Observations

In in vivo studies using xenograft models, this compound has demonstrated antitumor activity. In a study with human hepatocellular carcinoma xenografts, oral administration of this compound led to a delay in the growth of both HepG2 and HLE tumors in mice. nih.gov Importantly, this antitumor effect was observed without a corresponding reduction in the body weight of the mice, suggesting a degree of selectivity. nih.gov

Further investigation into the mechanism of this in vivo antitumor activity revealed an increase in apoptosis within the tumor xenografts. nih.gov This was evidenced by a higher number of apoptotic cells detected through TUNEL staining. nih.gov Immunohistochemical analysis of the xenografts also showed an increase in the expression of the pro-apoptotic protein p53 and a decrease in the anti-apoptotic protein bcl-2. nih.gov These findings suggest that this compound may inhibit the growth of human hepatoma cells in vivo by inducing programmed cell death. nih.gov

Similarly, in a study with a human breast cancer xenograft model, both dietary administration and intraperitoneal injection of this compound resulted in a significant inhibition of tumor growth. nih.gov Histological examination of the tumors from the treated groups showed a significant decrease in the number of mitoses, indicating a reduction in cell proliferation. nih.gov

Xenograft Model Cell Line(s) Observed Antitumor Activity Mechanistic Insights Reference
Human Hepatocellular CarcinomaHepG2, HLEDelayed tumor growthIncreased apoptosis (TUNEL staining), increased p53 expression, decreased bcl-2 expression. nih.gov
Human Breast CancerR-27Inhibition of tumor growthSignificant decrease in the number of mitoses. nih.gov

Effects on Tumor Growth Delay

Preclinical studies on animal models have investigated the potential of this compound to inhibit or delay the development of tumors. One study focused on the compound's effect on spontaneous mammary tumor development in C3H+ mice, a strain that typically exhibits a high incidence of such tumors by 9-10 months of age. nih.gov The inclusion of this compound as a 1% dietary supplement from the age of three months was shown to significantly increase the disease-free interval. In the cohort receiving the supplement, no animals had developed tumors by the 10-11 month mark, and the 95% incidence rate was not reached until 21 months of age, indicating a substantial delay in tumor onset. nih.gov

The proposed mechanisms for this antitumor activity involve action at the cellular and molecular level. This compound is described as a piperidinedione that may intercalate into DNA. cancer.gov This action is thought to result in cell cycle arrest in the G1 phase, a reduction in mitosis, and a decrease in protein synthesis. cancer.gov Furthermore, it is suggested that this compound may inhibit the expression of the ras-oncogene and activate the p53 tumor suppressor gene, which can lead to cell differentiation and apoptosis (programmed cell death). cancer.gov The primary component of this compound, phenylacetylglutamine (PG), is also proposed to promote apoptosis through the deamidation of the BCL-XL protein. konstantinioncenter.org

Table 1: Effect of Dietary this compound on Spontaneous Mammary Tumor Onset in C3H+ Mice

GroupAge for >95% Tumor IncidenceKey Finding
Control C3H+ Mice9-10 monthsStandard tumor development timeline. nih.gov
C3H+ Mice with 1% A10 Dietary Supplement21 monthsSignificant delay in tumor onset. nih.gov

Histopathological and Molecular Markers in Xenografts

While preclinical studies suggest this compound has an effect on tumor growth, the available research does not provide specific details on histopathological examinations or comprehensive molecular marker analyses in xenograft models treated with the compound.

However, the proposed molecular mechanisms of its main ingredient, phenylacetylglutamine (PG), suggest potential targets for study. It is theorized that PG may restore global DNA methylation, inhibit the oncogenes AKT2 and MYCC, and activate the tumor suppressor genes PTEN and MAD. konstantinioncenter.org Another proposed mechanism involves the restoration of mutated INI1 protein activity by normalizing its nuclear transport. konstantinioncenter.org These potential molecular actions provide a framework for how this compound might function, though direct evidence from xenograft studies detailing these specific marker changes is not specified in the reviewed literature. General preclinical methodologies often involve establishing xenografts from surgical material and confirming that the histology and expression of tumor-associated markers are maintained during passaging in animal models, but specific reports linking this analysis to this compound are not available. nih.gov

Planned Glioblastoma Animal Studies

The reviewed scientific literature and clinical trial information focus predominantly on the results of human clinical studies for this compound, particularly in patients with glioblastoma. burzynskiclinic.comscirp.orgclinicaltrials.govnih.govresearchgate.net The documentation emphasizes past and ongoing Phase II and proposed Phase III clinical trials. burzynskiclinic.comresearchopenworld.comtrialstracker.net While some reports mention plans for future studies, these refer to adjustments in protocols for human trials, such as decreasing the maximum dosage to reduce adverse effects. scirp.org There is no specific information available in the search results regarding planned preclinical animal studies for glioblastoma to be conducted in the future.

Clinical Research and Development of Antineoplaston A10

Phase I Clinical Studies

The initial phase of clinical research on Antineoplaston A10, often in combination with Antineoplaston AS2-1, focused on establishing its safety profile and gathering preliminary evidence of its potential efficacy in cancer patients. These early studies were crucial in determining whether further investigation in larger, more focused trials was warranted.

Phase I clinical trials for this compound were primarily designed to evaluate its toxicity. In these studies, this compound was administered to patients with various types of malignancies. When used as a single agent, the adverse effects observed were generally minor. nih.gov These included symptoms such as excessive gas, maculopapular rash, finger rigidity, and minor alterations in blood chemistry, such as reduced cholesterol and albumin, and increased amylase and alkaline phosphatase. nih.gov Headaches, hypertension, palpitations, and peripheral edema were also noted. nih.gov

It was reported that this compound and AS2-1 are less toxic than conventional chemotherapeutic agents. nih.gov When used in combination with other conventional cancer treatments like chemotherapy or radiation, more significant adverse effects such as general weakness, myelosuppression (a decrease in bone marrow activity), and liver dysfunction were observed. However, these effects were not seen when either Antineoplaston A-10 or AS2-1 was administered alone. nih.gov

A Phase I study involving this compound and AS2-1 in combination also noted reversible grade 2 or 3 neurocortical toxicity in five of nine patients. nih.gov This manifested as transient somnolence, confusion, and the exacerbation of underlying seizure disorders. nih.gov The study found that patients experiencing confusion tended to have higher plasma concentrations of phenylacetate (B1230308), a component of this compound. nih.gov

It is important to note that many of these early studies were conducted by the developer of Antineoplastons, and the effect of the specific antineoplaston under investigation can be difficult to ascertain due to the confounding effect of previous therapies the patients had received. nih.gov

Despite being primarily focused on safety, Phase I trials of this compound also yielded early observations of objective responses in some patients. In a toxicological study of Antineoplaston A-10 and AS2-1 in cancer patients, imaging findings revealed the disappearance or measurable shrinkage of tumors lasting for more than one month in 15 out of 46 tumors (32.6%). nih.gov An additional 8 tumors (17.4%) showed no increase in size for more than three months. nih.gov

These initial objective responses, particularly in patients with primary malignant brain tumors, were a key factor in the decision to advance this compound to Phase II clinical studies for a more rigorous evaluation of its efficacy. researchgate.net One report on a Phase I trial mentioned complete responses in three tumors. researchgate.net

Phase II Clinical Studies

Following the initial Phase I trials, this compound, typically in combination with Antineoplaston AS2-1, was advanced to Phase II clinical studies to further evaluate its efficacy in specific cancer types. A significant portion of this research was sponsored by the National Cancer Institute (NCI) and focused on brain tumors.

Between 1991 and 1995, the National Cancer Institute initiated Phase II clinical trials to investigate Antineoplastons A10 and AS2-1. nih.gov These trials were developed by investigators from multiple cancer centers with input from both the NCI and the developer of Antineoplastons. nih.gov

One of the NCI-sponsored Phase II trials focused on patients with recurrent anaplastic astrocytoma or glioblastoma multiforme, two aggressive types of brain tumors. nih.gov The study aimed to assess the pharmacokinetics, toxicity, and efficacy of Antineoplastons A10 and AS2-1. nih.gov Nine patients were treated in this trial, with six being evaluable for a response to the treatment. The results of this study showed no tumor regression in any of the patients. nih.gov

Other Phase II studies have also been conducted in patients with recurrent high-grade gliomas. In a study of 18 evaluable patients with high-grade, recurrent, and progressive brainstem glioma (four with glioblastoma and 14 with anaplastic astrocytoma), the following responses were observed. nih.gov

Response Rates in High-Grade Recurrent Brainstem Glioma

Response CategoryPercentage of Patients
Complete Response11%
Partial Response11%
Stable Disease39%
Progressive Disease39%

Data from a study of 18 evaluable patients with high-grade, recurrent, and progressive brainstem glioma treated with Antineoplastons A10 and AS2-1. nih.gov

In a final report of a Phase II study (Protocol BT-21) involving 30 patients with recurrent glioblastoma multiforme (RGBM), the objective response rate was 13.3%, with a 6.7% complete response rate and a 6.7% partial response rate. scirp.orgresearchgate.net The six-month progression-free survival for this group was 16.7%. scirp.orgresearchgate.net For the 24 patients with RGBM who received at least 28 days of treatment, the objective response rate was 16.7% (8.3% complete response and 8.3% partial response). researchgate.net

Efficacy of Antineoplastons in Recurrent Glioblastoma Multiforme (Protocol BT-21)

Patient GroupObjective Response (CR + PR)Complete Response (CR)Partial Response (PR)6-Month Progression-Free Survival
Recurrent GBM (n=30)13.3%6.7%6.7%16.7%
Evaluable Recurrent GBM (n=24)16.7%8.3%8.3%20.8%

GBM: Glioblastoma Multiforme. Data from a Phase II study of Antineoplastons A10 and AS2-1 in adult patients with recurrent glioblastoma multiforme. scirp.orgresearchgate.net

Phase II studies have also evaluated this compound and AS2-1 in pediatric populations with brain tumors. A preliminary report on a study of 12 children with incurable recurrent and progressive multicentric glioma provided the following response rates. nih.gov

Response to Antineoplaston Therapy in Pediatric Recurrent Multicentric Glioma

Response CategoryPercentage of Patients
Complete Response33%
Partial Response25%
Stable Disease33%
Progressive Disease0%

Data from a preliminary report on a Phase II study of 12 children with recurrent and progressive multicentric glioma. One patient was non-evaluable. nih.gov

Another Phase II study (Protocol BT-22) looked at 41 eligible children with recurrent, refractory, or progressive primary brain tumors, which included 12 cases of glioblastoma multiforme and eight anaplastic astrocytomas. researchgate.net In this study, an objective response was observed in 12.2% of patients, with a 2.4% complete response rate and a 9.8% partial response rate. researchgate.net Stable disease was seen in 17.1% of patients, while 43.9% had progressive disease. researchgate.net The majority of the objective responses were seen in patients with recurrent diffuse intrinsic pontine glioma (DIPG) and one with recurrent anaplastic astrocytoma. researchgate.net

In a study focused on children with high-risk primitive neuroectodermal tumors (PNETs), a type of brain tumor, 13 children were treated with Antineoplastons A10 and AS2-1. nih.gov

Response Rates in Pediatric High-Risk PNET

Response CategoryPercentage of Patients
Complete Response23%
Partial Response8%
Stable Disease31%
Progressive Disease38%

Data from a Phase II study of 13 children with recurrent or high-risk primitive neuroectodermal tumors. nih.gov

National Cancer Institute (NCI) Sponsored Trials (1991-1995)

Studies in Children with Low-Grade Astrocytomas

A Phase II study evaluated the efficacy of this compound and AS2-1 in sixteen children with low-grade astrocytomas. scirp.org The study included 12 males and 4 females with a median age of 10.6 years. scirp.org Efficacy was evaluated in all 16 patients, the majority of whom had been previously treated. scirp.org

Table 1: Response to Antineoplaston Treatment in Pediatric Low-Grade Astrocytoma

Response Percentage of Patients
Complete Response (CR) 25.0%
Partial Response (PR) 12.5%
Stable Disease (SD) 37.5%
Progressive Disease (PD) 25.0%

Data sourced from a Phase II study of this compound and AS2-1. scirp.org

Data sourced from a Phase II study of this compound and AS2-1. scirp.org

Studies in Mantle Cell Lymphoma

A Phase II clinical trial was planned to evaluate the efficacy and safety of Antineoplastons A10 and AS2-1 in patients with stage II, III, or IV mantle cell lymphoma that was not curable by standard therapies. veeva.com The study intended to enroll 20-40 patients and determine the objective response to the treatment. veeva.com However, this clinical trial was withdrawn prior to enrollment, and therefore no results have been published. veeva.com

Studies in Primitive Neuroectodermal Tumors (PNETs)

Phase II studies have investigated the use of Antineoplastons A10 and AS2-1 in children with recurrent or high-risk primitive neuroectodermal tumors (PNETs). scirp.orgresearchgate.net In one study, thirteen children with a median age of 5 years and 7 months were treated. scirp.org The diagnoses included medulloblastoma, pineoblastoma, and other PNETs. scirp.org The majority of these patients had received prior treatments such as surgery, chemotherapy, or radiation therapy. scirp.org

The treatment regimen consisted of intravenous infusions of this compound and AS2-1. scirp.org The results of this study showed a complete response in 23% of cases, a partial response in 8%, and stable disease in 31%. aetna.com Progressive disease was observed in 38% of the patients. aetna.com Notably, 46% of the patients survived for more than 5 years from the start of the antineoplaston therapy. aetna.com

Another Phase II study included three children with supratentorial PNET (sPNET) and three with medulloblastoma. scirp.org

Table 3: Treatment Outcomes in High-Risk Pediatric PNET Patients with Antineoplastons

Outcome Percentage of Patients
Complete Response (CR) 23%
Partial Response (PR) 8%
Stable Disease (SD) 31%
Progressive Disease (PD) 38%
5-Year Survival Rate 46%

Data from a Phase II study of this compound and AS2-1 in high-risk pediatric PNETs. aetna.com

Independent Clinical Investigations (e.g., Japan, Egypt)

Case Series and Varied Outcomes

Investigators in Japan have reported on several case series involving this compound, often in combination with other treatments. researchgate.net These studies have shown varied results across different types of cancer. researchgate.net For instance, a 1998 case series from Japan discussed three patients in a phase I study of Antineoplastons A10 and AS2-1 who also received chemotherapy and radiation therapy. nih.gov The diagnoses included metastatic breast cancer, anaplastic astrocytoma/thalamic glioma, and large cell lung carcinoma. nih.gov Most of these early studies were designed as Phase I trials, with the primary objective of assessing safety. nih.gov

In Egypt, researchers took a different approach by investigating the levels of this compound in the urine of breast cancer patients compared to healthy individuals. nih.gov They reported significantly lower levels of A10 in the urine of breast cancer patients, suggesting a potential use as a screening tool. nih.gov

Adjuvant Therapy in Colorectal Metastases to the Liver

A randomized Phase II clinical study in Japan investigated the effects of adding Antineoplastons (A10 injection and AS2-1) to 5-fluorouracil (B62378) (5-FU) hepatic arterial infusion (HAI) after hepatectomy in patients with colorectal liver metastases. researchgate.net The study aimed to compare the efficacy of HAI with 5-FU with or without the addition of antineoplastons as a postoperative adjuvant therapy. researchgate.net

The results from this study suggested that the addition of antineoplastons might be a useful adjunctive therapy to HAI after hepatectomy for colorectal metastases to the liver. aetna.com Preliminary results indicated a higher 5-year survival rate in the group that received antineoplastons in conjunction with chemotherapy compared to the control group treated with chemotherapy alone (91% versus 39%). researchgate.net It was also noted that the administration of this compound and AS2-1 was less toxic than conventional chemotherapeutics. researchgate.net A case report from Japan also detailed the long-term survival of a patient with unresectable multiple liver metastases from colon cancer who was treated with microwave ablation and antineoplastons. scirp.org

Proposed/Ongoing Phase III Clinical Trials

Later, in 2014, it was announced that the FDA had lifted a partial clinical hold on the Investigational New Drug (IND) application for Antineoplastons A10/AS2-1 Injections, allowing the initiation of a planned Phase 3 study in newly diagnosed diffuse, intrinsic, brainstem glioma. researchgate.net

Mechanisms of Action and Biological Targets

Cellular and Molecular Mechanisms of Antineoplaston A10

This compound, a synthetic derivative of a naturally occurring peptide, exerts its biological effects through a multi-faceted approach at the cellular and molecular level. Research into its active components, primarily phenylacetylglutamine (B1677654) (PG) and its metabolite phenylacetate (B1230308) (PN), has revealed interactions with critical pathways that govern cell growth, proliferation, and survival. The proposed mechanisms center on the interference with oncogenic signal transduction and the regulation of key genes involved in cancer development.

Interference with Signal Transduction Pathways

This compound's components are understood to disrupt key signaling cascades that are often hyperactive in malignant cells, thereby impeding the transmission of growth and survival signals from the cell surface to the nucleus.

The RAS/MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated due to mutations in genes like RAS. The active components of this compound, phenylacetylglutamine (PG) and phenylacetate (PN), have been shown to interrupt signal transmission in this pathway. nih.gov One of the proposed mechanisms for this inhibition is the interference with the farnesylation of the RAS protein by PN. nih.govnih.gov Farnesylation is a crucial post-translational modification that anchors the RAS protein to the cell membrane, a prerequisite for its function. By inhibiting this process, RAS is prevented from becoming fully active, which in turn blocks the downstream signaling through the MAPK/ERK cascade. nih.govnih.gov This disruption can lead to decreased proliferation of malignant cells. nih.gov

Gene Expression Regulation

A significant aspect of this compound's mechanism of action is its ability to modulate the expression of genes that are pivotal in the balance between cell growth and suppression. This is achieved by activating tumor suppressor genes while simultaneously inhibiting the expression of oncogenes.

Research has demonstrated that the active components of this compound can activate key tumor suppressor genes. Phenylacetate (PN), a metabolite of this compound's active ingredient, is reported to activate the p53 and p21 genes. nih.govnih.gov The p53 protein, often called the "guardian of the genome," plays a central role in preventing cancer formation, and its activation can induce cell cycle arrest or apoptosis. nih.gov The p21 protein is a cyclin-dependent kinase inhibitor that is transcriptionally activated by p53, and it enforces the p53-mediated cell cycle arrest. nih.gov Studies on glioblastoma cells have shown that phenylacetylglutamine (PG) and PN can increase the expression of TP53 (the gene encoding p53) and p21 by more than two-fold. nih.gov Furthermore, PG has been shown to activate the tumor suppressor PTEN. nih.govnih.gov The activation of these genes is thought to occur, in part, through the demethylation of their promoter regions, which reverses the epigenetic silencing often seen in cancer cells. nih.gov

Table 1: Effect of this compound Components on Tumor Suppressor Gene Expression

Gene Effect Fold Change Cell Line Studied Source
TP53 Upregulation >2x Glioblastoma (U87) nih.gov
p21 Upregulation >2x Glioblastoma (U87) nih.gov

This table is interactive. Click on the headers to sort the data.

In concert with activating tumor suppressor genes, the components of this compound have been found to inhibit or downregulate the expression of several critical oncogenes. An important feature of the anti-tumor activity of phenylacetylglutamine (PG) and phenylacetate (PN) is the decreased expression of AKT2. scienceopen.com This effect, combined with the upregulation of TP53, contributes to the promotion of apoptosis. scienceopen.com PG has also been reported to decrease the expression of the c-myc (MYCC) oncogene, which is a key regulator of cell growth and proliferation. nih.govnih.gov Furthermore, studies have shown that PG and PN inhibit the expression of Bcl-2, an anti-apoptotic protein. nih.gov The downregulation of Bcl-2, coupled with the increased expression of pro-apoptotic genes, facilitates the mitochondrial pathway of apoptosis. nih.govscienceopen.com The mechanism for this downregulation is suggested to involve the normalization of genome-wide methylation patterns. nih.gov

Table 2: Effect of this compound Components on Oncogene Expression

Gene Effect Cell Line Studied Source
RAS Inhibition/Decreased Overexpression Colon Cancer nih.govnih.gov
AKT2 Decreased Expression Glioblastoma (U87), Colon Cancer nih.govnih.govscienceopen.com
MYCC Decreased Expression Colon Cancer nih.govnih.gov

This table is interactive. Click on the headers to sort the data.

Restoration of Mutated INI1 Protein Activity

The current body of research more directly links the activity of this compound's metabolites to the restoration of INI1 protein activity rather than A10 itself. Specifically, phenylacetylglutamine (PG), a primary metabolite of A10, is believed to play a role in activating tumor suppressor proteins, including integrase interactor 1 (INI1), also known as SMARCB1. nih.gov The theory suggests that antineoplastons function as "molecular switches" that can turn on tumor suppressor genes that have been silenced in cancer cells. nih.gov

INI1 is a core subunit of the SWI/SNF chromatin remodeling complex, a critical regulator of gene expression. nih.gov Loss of INI1 expression is a hallmark of aggressive cancers like malignant rhabdoid tumors. nih.gov The proposed mechanism involves the activation of tumor suppressor genes like INI1 by components derived from this compound, contributing to the control of neoplastic growth. nih.gov

Apoptosis Induction

A significant proposed mechanism for this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. biolyceum.commedchemexpress.com Cancer cells are known for their ability to evade this natural process. biolyceum.com Studies on human hepatocellular carcinoma cell lines, HepG2 and HLE, have demonstrated that A10 inhibits cell growth and induces apoptosis in a dose- and time-dependent manner. iiarjournals.orgnih.gov

The apoptotic effects are characterized by classic morphological changes, DNA fragmentation forming a "ladder pattern," and an increase in the sub-G1 cell population, which is indicative of apoptotic cells. iiarjournals.orgnih.gov This process is believed to be mediated through several key molecular pathways:

Activation of p53: Research indicates that A10 treatment leads to a significant increase in the expression of the p53 tumor suppressor protein. iiarjournals.orgnih.gov The p53 protein plays a crucial role in initiating apoptosis in response to cellular stress or DNA damage. iiarjournals.org

Inhibition of Bcl-2: Concurrently, A10 has been shown to decrease the expression of the anti-apoptotic protein Bcl-2. iiarjournals.orgnih.gov By downregulating Bcl-2, the balance is shifted towards pro-apoptotic signals, facilitating cell death.

Ras Inhibition: The primary active metabolite of this compound, phenylacetylglutamine (PG), is reported to inhibit the Ras oncogene, which in turn promotes apoptosis. selleckchem.com

Cell LineObserved EffectKey Molecular MarkersSource
HepG2, HLE (Human Hepatocellular Carcinoma)Inhibited cell growth, induced apoptotic morphology, DNA laddering, accumulation of sub-G1 phase cells.Increased p53 expression, decreased Bcl-2 expression. iiarjournals.orgnih.gov
General Cancer CellsThe metabolite PG inhibits RAS, promoting apoptosis.RAS selleckchem.com

Cell Cycle Interference

This compound is reported to interfere with the cancer cell cycle, primarily by inducing cell cycle arrest. cancer.gov Research has shown that treatment with A10 can halt cells in the G1 phase of the cell cycle. cancer.gov This prevents the cells from progressing to the S phase, where DNA replication occurs, and subsequently to mitosis, thereby inhibiting proliferation. cancer.gov

Studies on human hepatocellular carcinoma cell lines have confirmed that both A10 and its related formulation, AS2-1, can increase the number of cells in the G0/G1 phases. nih.gov This cytostatic effect, rather than a directly cytotoxic one, was also suggested by studies on rat Nb2 lymphoma cells, where the inhibition of mitogenesis was found to be reversible. nih.govelsevierpure.com The activation of the p53 tumor suppressor gene by A10 is a likely contributor to this cell cycle arrest, as p53 can induce the expression of p21, a protein that inhibits the progression of the cell cycle. iiarjournals.org

Cell LineObserved EffectPhase of ArrestSource
Human Hepatocellular CarcinomaIncreased number of cells in G0 and G1 phases.G0/G1 nih.gov
General (NCI Drug Dictionary)Induces cell cycle arrest, leading to a reduction of mitosis.G1 cancer.gov
Rat Nb2 LymphomaInhibited mitogenesis in a dose-dependent manner; effect was reversible and likely cytostatic.Not specified nih.govelsevierpure.com

Influence on DNA Structure and Function

The interaction of this compound with DNA is another area of investigation into its mechanism of action. Theories suggest it may influence DNA structure and function through intercalation and by affecting methylation patterns, thereby altering gene expression. biolyceum.com

DNA Intercalation Theory

One proposed mechanism is that this compound can insert itself, or intercalate, between the base pairs of the DNA helix. cancer.gov This theory is based on the structural similarity of A10 to known DNA intercalating agents and molecular modeling studies. nih.govresearchgate.net Such an action could physically obstruct DNA replication and transcription, interfering with cancer cell proliferation. nih.gov

Spectroscopic studies have shown that A10 can interact with DNA in a specific manner, with a preference for certain sequences like poly(dA-dG).poly(dC-dT). nih.gov However, these same studies indicated that the interaction is weak compared to that of classic intercalating drugs. nih.gov While modeling studies support the potential for intercalation due to the flattened structure of A10's piperidinedione ring, which resembles thymine (B56734) and uracil, conclusive experimental evidence in the peer-reviewed literature remains limited. nih.govresearchgate.net

Nucleic Acid Methylation Inhibition

Epigenetic modifications, such as DNA methylation, are crucial in gene regulation and are often dysregulated in cancer, leading to the silencing of tumor suppressor genes. researchgate.netmdpi.com While direct evidence for this compound as a methylation inhibitor is less clear, its metabolites, which are active components of the formulation Antineoplaston AS2-1, have been studied for this effect. nih.gov

Antineoplaston AS2-1, which contains the A10 metabolite phenylacetylglutamine (PG) and phenylacetate (PN), has been shown to normalize hypermethylation at the promoter regions of various tumor suppressor genes in human colon cancer cells. nih.gov This demethylation can lead to the reactivation of these silenced genes, restoring their tumor-suppressing functions. nih.gov For example, phenylacetate (PN), a further metabolite, is thought to activate the p53 and p21 genes by inhibiting methyltransferase. nih.gov Therefore, it is plausible that the anti-cancer effects of A10 are mediated, at least in part, through its metabolites' ability to inhibit nucleic acid methylation and reactivate critical genes. nih.gov

Active Components and Metabolites

This compound (3-phenylacetylamino-2,6-piperidinedione) is the first chemically identified compound in the antineoplaston family. iiarjournals.orgnih.gov It was initially isolated from human urine but is now produced synthetically. cancer.gov

When administered, this compound is metabolized into other active compounds. In the body, it is partially hydrolyzed into phenylacetylglutamine (PG) and phenylacetylisoglutamine. nih.gov These are further metabolized to phenylacetate (PN). nih.gov These metabolites are water-soluble and possess antitumor effects. nih.gov

Phenylacetylglutaminate (PG)

Phenylacetylglutaminate (PG), a primary component of this compound, is an amino acid derivative. ncats.io Research suggests that its biological effects are multifaceted, targeting several key cellular pathways.

One of the proposed mechanisms of PG is the inhibition of the Ras signaling pathway, which is crucial for cell proliferation and survival. selleckchem.com By inhibiting Ras, PG is thought to promote apoptosis, or programmed cell death, in cancer cells. selleckchem.com

Recent studies have also identified PG as a negative allosteric modulator of β2-adrenergic receptors (β2AR), while not affecting β1-adrenergic receptors. nih.gov This modulation can influence downstream signaling pathways. Furthermore, PG has been associated with enhanced platelet activation through its interaction with G-protein coupled receptors, specifically α2A, α2B, and β2 adrenergic receptors. researchgate.netresearchgate.net Another suggested, though less detailed, mechanism is the potential of PG to inhibit the uptake of amino acids that are essential for the growth of cancer cells.

Table 1: Summary of Research Findings on Phenylacetylglutaminate (PG)

Biological Target Observed Effect Potential Outcome Supporting Evidence
Ras Signaling PathwayInhibitionPromotion of apoptosis selleckchem.com
β2-Adrenergic ReceptorsNegative Allosteric ModulationAltered downstream signaling nih.gov
α2A, α2B, β2 Adrenergic ReceptorsEnhanced Platelet ActivationIncreased thrombotic potential researchgate.netresearchgate.net

Phenylacetate (PN)

Phenylacetate (PN) is a metabolite of this compound and has been the subject of research to determine its biological activity. nih.gov

A significant area of investigation has been its effect on cell cycle regulation. In studies involving renal cancer cell lines, PN was found to inhibit cell growth by inducing a G1 phase cell cycle arrest. nih.gov This arrest is mediated by an increase in the expression of the cyclin-dependent kinase inhibitor p21Cip1. nih.gov The upregulation of p21Cip1 leads to the inactivation of cyclin-dependent kinase 2 (CDK2) and subsequent hypophosphorylation of the retinoblastoma protein (pRb), a key regulator of the G1/S phase transition. nih.gov

Another identified target of PN is mevalonate (B85504) pyrophosphate decarboxylase (MPD), an enzyme in the cholesterol biosynthesis pathway. nih.gov However, studies suggest that PN's inhibitory effects on cell growth are not limited to MPD, indicating the existence of additional molecular targets. nih.gov It has also been proposed that PN may activate the tumor suppressor gene p53, though the precise mechanism of this activation requires further elucidation. researchgate.netnih.gov

Table 2: Summary of Research Findings on Phenylacetate (PN)

Biological Target/Process Observed Effect Potential Outcome Supporting Evidence
Cell Cycle RegulationIncreased p21Cip1 expression, CDK2 inactivation, pRb hypophosphorylationG1 phase cell cycle arrest, growth inhibition nih.gov
Mevalonate Pyrophosphate Decarboxylase (MPD)InhibitionInhibition of cell growth nih.gov
Tumor Suppressor p53Potential ActivationPromotion of tumor suppression researchgate.netnih.gov

Iso-phenylacetylglutamine (isoPG)

Iso-phenylacetylglutamine (isoPG) is a notable component related to the administration of this compound. When this compound is prepared for injection by converting it to its sodium salt, it undergoes basic hydrolysis. nih.gov This process results in the formation of a mixture containing phenylacetylglutamine and iso-phenylacetylglutamine, typically in a 4:1 ratio. researchgate.netnih.gov

Similarly, oral administration of this compound leads to its hydrolysis in pancreatic juice, yielding the same two compounds, which are subsequently metabolized to phenylacetic acid. nih.gov It has been suggested that at least some of the biological effects attributed to this compound may be due to the combined action of these two degradation products. researchgate.netnih.gov However, the specific, independent mechanisms of action and biological targets of iso-phenylacetylglutamine have not been detailed in the available research, which primarily discusses its presence and effects as part of a mixture with phenylacetylglutamine.

Research Challenges and Controversies

Reproducibility of Research Findings

A significant hurdle for the acceptance of Antineoplaston A10 within the broader scientific community is the issue of reproducibility. The majority of research reporting positive outcomes has been conducted by its developer, Dr. Stanislaw Burzynski, at his own clinic. Independent researchers have not been able to replicate these results, a critical step for scientific validation. This lack of independent verification has led to skepticism regarding the treatment's efficacy. The National Cancer Institute (NCI) has noted that no randomized controlled trials demonstrating the effectiveness of antineoplastons have been published in peer-reviewed scientific literature cancer.gov. Critics point out that while some preclinical and early-phase clinical trials have suggested potential benefits, these findings have not been consistently reproduced in studies conducted by unaffiliated researchers medicalnewstoday.comcancerresearchuk.org. The inability of independent scientists to reproduce the positive results reported in Dr. Burzynski's studies remains a major point of contention uniad.org.br.

Study Design and Methodological Criticisms

Regulatory Status and Approval Challenges (e.g., FDA)

This compound has not been approved by the U.S. Food and Drug Administration (FDA) for the prevention or treatment of any disease cancer.govbiolyceum.comcancer.gov. This lack of approval stems from the persistent concerns over the scientific evidence supporting its efficacy and safety. The treatment can only be accessed in the United States through clinical trials conducted at the Burzynski Clinic biolyceum.comcancer.gov.

The FDA has had a long and complex history with Dr. Burzynski and his clinic. This has included multiple site visits that found "objectionable conditions" and the issuance of warning letters for failing to protect the rights, safety, and welfare of study participants medscape.com. These regulatory actions underscore the significant hurdles that this compound faces in meeting the stringent requirements for drug approval in the United States.

A primary obstacle to the regulatory approval and widespread acceptance of this compound is the absence of large-scale, randomized controlled trials (RCTs) cancer.govbiolyceum.comcancer.gov. RCTs are considered the gold standard in clinical research for definitively proving whether a new treatment is effective. In these trials, patients are randomly assigned to receive either the investigational treatment or a standard treatment (or a placebo), allowing for a direct comparison of outcomes.

To date, no such trials for this compound have been published in peer-reviewed scientific literature cancer.govbiolyceum.com. While numerous Phase I and Phase II trials have been conducted, these are primarily designed to assess safety and preliminary efficacy, not to provide conclusive evidence of effectiveness cancerresearchuk.orgcancer.gov. The lack of Phase III RCTs means that the true therapeutic benefit of this compound, if any, remains unproven by the standards of evidence-based medicine.

Historical Conflicts in Research Collaboration (e.g., NCI)

The history of this compound is marked by a notable and ultimately unsuccessful collaboration with the National Cancer Institute (NCI). In the early 1990s, after reviewing medical records of seven brain tumor patients who were thought to have benefited from the treatment, the NCI proposed that formal clinical trials be conducted to further evaluate its efficacy and toxicity aapc.com.

Future Directions in Antineoplaston A10 Research

Exploration of Biomarkers for Patient Selection

A significant future avenue for Antineoplaston A10 research lies in the identification of biomarkers to predict patient response. This approach is crucial for designing more effective clinical trials and for the potential clinical application of A10, ensuring that it is administered to patients most likely to benefit. nih.gov Biomarker-driven strategies are increasingly recognized for their ability to optimize trial design and identify the most suitable patient populations for a given treatment. nih.govilcn.org

One early study explored the potential of urinary Antineoplaston A-10 levels as a predictive biomarker in breast cancer. nih.gov The research found significantly lower levels of A-10 in the urine of breast cancer patients compared to healthy individuals, suggesting a possible inverse relationship between urinary A-10 levels and the disease. nih.gov This finding opens the door for further investigation into whether baseline A-10 levels could serve as a prognostic or predictive marker for treatment response.

Future research will likely focus on a broader range of biomarkers. Emerging targets in immuno-oncology, such as LAG-3 and TIGIT, are being explored to refine patient selection for various cancer therapies, a strategy that could potentially be adapted for Antineoplaston research. ilcn.org The goal is to move beyond a one-size-fits-all approach and toward a personalized treatment strategy based on the specific molecular characteristics of a patient's tumor. nih.gov

Integration with Conventional Therapies

Numerous early-phase clinical studies have investigated this compound in combination with conventional cancer treatments like chemotherapy and radiation therapy. nih.govsec.gov These studies have often involved patients with advanced or recurrent cancers who have exhausted standard treatment options. nih.govscirp.orgnih.gov

For instance, a toxicological study involving 42 patients with terminal cancer evaluated Antineoplastons A-10 and AS2-1 combined with other anticancer agents or radiation. nih.gov While major adverse effects like myelosuppression and liver dysfunction were noted in combination therapy, these effects were not observed when either Antineoplaston was administered alone. nih.gov Several Phase II trials have explored the combination of this compound and AS2-1 in patients with recurrent gliomas, including glioblastoma multiforme (GBM), following failure of standard radiation and chemotherapy. scirp.orgnih.govnih.govscirp.org

The rationale for this integrated approach is to potentially enhance the efficacy of conventional treatments or to offer an option for patients who no longer respond to them. Clinical trials have been designed to assess the safety and efficacy of Antineoplaston therapy in conjunction with treatments for various cancers, including prostate and colon cancer. clinicaltrials.govclinicaltrials.gov A pivotal Phase III clinical trial was planned to compare the effects of combination Antineoplaston therapy (A10 and AS2-1) plus radiation therapy against radiation therapy alone in children with newly-diagnosed diffuse intrinsic brainstem glioma. sec.gov The future of A10 research will depend on the outcomes of such well-designed, large-scale randomized trials to definitively determine its role as an adjunct to conventional cancer care. cancerresearchuk.org

Table 1: Selected Studies of this compound in Combination Therapies

Study/ProtocolCancer TypePatient PopulationInvestigated CombinationKey Reported FindingsReference(s)
Toxicological StudyTerminal Stage Cancer42 patients with 46 tumorsAntineoplastons A-10 and AS2-1 with other anticancer agents or radiationTumor shrinkage observed in 32.6% of tumors; increased survival compared to non-responders. nih.gov
Phase II StudyRecurrent Glioma (Anaplastic Astrocytoma or GBM)9 patients who failed radiation therapyAntineoplastons A10 and AS2-1No tumor regression was confirmed in the six assessable patients. nih.gov
Phase II Study (BT-21)Recurrent Glioblastoma Multiforme (RGBM)Adults who failed standard RT and chemotherapyAntineoplastons A10 and AS2-1Reports of objective responses and long-term overall survival in a subset of patients. scirp.org
Phase II StudiesHigh-Grade, Recurrent Brainstem Glioma18 patients, including those with glioblastomaAntineoplastons A10 and AS2-1Overall survival at 5 years was 22%; complete response in 11% of patients. nih.gov

Advanced Genomic Profiling Studies

Understanding the molecular mechanisms of this compound is critical for its future development. Advanced genomic profiling of tumors from patients treated with A10 could provide invaluable insights into its mode of action and identify genetic markers of response. nih.gov This approach is becoming more common for patients with advanced cancers where standard treatments have been exhausted, allowing for the identification of druggable genomic alterations. nih.gov

One study has already investigated the effect of this compound and AS2-1 on gene expression in glioblastoma multiforme. researchopenworld.com Future research in this area would involve comprehensive genomic and transcriptomic analysis (using techniques like next-generation sequencing) of tumor tissue before and after treatment with A10. This could reveal specific pathways that are modulated by the compound, such as those controlling cell growth, DNA repair, or immune response. technologynetworks.com

Recent studies have shown that comprehensive genomic profiling can identify actionable mutations in a very high percentage of advanced solid tumors, expanding treatment options. technologynetworks.com By applying these advanced techniques, researchers could potentially identify a "genomic signature" of tumors that are sensitive to this compound, thereby refining patient selection and guiding the development of rational combination therapies. nih.govtechnologynetworks.com

Further In Vivo Investigations, particularly in GBM

Glioblastoma multiforme (GBM) has been a primary focus of clinical research involving this compound, largely due to the poor prognosis associated with this aggressive brain tumor. nih.govscirp.org A number of Phase II clinical trials have been conducted on patients with recurrent GBM, with some studies reporting long-term survival and even complete responses in a small number of cases. scirp.orgnih.govscirp.org For example, one study on recurrent GBM reported cases of patients achieving long-term survival, suggesting a potential benefit of the treatment. scirp.org Another Phase II study in patients with recurrent high-grade glioma also documented objective responses. scirp.org

However, a separate Phase II trial in patients with recurrent anaplastic astrocytoma or GBM did not demonstrate tumor regression in the patients evaluated per protocol. nih.gov These mixed results, often from small, non-randomized trials, highlight the critical need for further, more extensive in vivo investigations. cancerresearchuk.org

Future research must prioritize large, randomized, controlled clinical trials to definitively assess the efficacy of this compound in GBM and other cancers. cancerresearchuk.org These studies are essential to validate the promising but preliminary findings and to gain acceptance from the broader medical community. The long-term follow-up of patients from earlier trials who have shown remarkable survival provides a strong impetus for this continued investigation. nih.govscirp.orgresearchopenworld.com

Table 2: Selected In Vivo Studies of this compound in Glioblastoma (GBM)

Study TypePatient PopulationKey Reported OutcomesReference(s)
Case StudiesRecurrent GBMThree cases with overall survival from 9 to 18 years. scirp.org
Phase II (Protocol BT-21)Recurrent GBMObjective response, including complete and partial responses, observed in a subset of patients. scirp.org
Phase IIRecurrent Anaplastic Astrocytoma or GBMNo tumor regression documented in the six patients assessable by protocol. nih.gov
Phase II (4 trials)High-Grade Brainstem Glioma (including GBM)5-year overall survival of 22%; maximum survival of over 5 years for a GBM patient. nih.gov
Case StudyRecurrent/Persistent GBMA female patient achieved complete response and over 24 years of disease-free survival. researchopenworld.com

Development of Novel Analogs and Derivatives

A promising area of future research is the chemical modification of the this compound structure to create novel analogs and derivatives with enhanced potency and selectivity. nih.govcancer.gov This is a classic strategy in drug development to improve the therapeutic profile of a lead compound.

Researchers have already synthesized several analogs of this compound and evaluated their antitumor activity in vitro. nih.govcancer.gov One approach involved creating aniline (B41778) mustard analogs by introducing a N,N-bis(2-chloroethyl)amino group to the phenyl ring of A10 analogs. nih.gov The goal was to increase the reactivity of the compounds and their selectivity for DNA. nih.gov These aniline mustard analogs demonstrated more potent in vitro antitumor activity against five different solid tumor cell lines when compared to the original A10 analogs. nih.gov Another study also noted that various analogs, including Mannich bases of this compound, showed improved in vitro antitumor activity over the parent compound. cancer.gov

This line of research is crucial as it could lead to the development of a new generation of compounds based on the A10 scaffold but with superior pharmacological properties. Future work will likely involve synthesizing a wider array of derivatives and conducting extensive preclinical testing, including in vivo animal models, to identify lead candidates for further development.

Q & A

What are the primary molecular targets and pathways implicated in Antineoplaston A10's anticancer activity?

Basic Research Focus
this compound (A10) primarily targets the Ras protein family , inhibiting oncogenic signaling via the RAS/MAPK/ERK and PI3K/AKT/PTEN pathways , as demonstrated in glioblastoma (U87) cell models . Its active component, phenylacetylglutamine (PG), induces apoptosis by downregulating anti-apoptotic proteins (e.g., Bcl-2) and activating caspase cascades . Methodologically, researchers should validate Ras inhibition using Western blotting for phosphorylated ERK/AKT and assess apoptosis via flow cytometry (Annexin V/PI staining) or TUNEL assays .

How do researchers reconcile conflicting efficacy data between preclinical and clinical studies of A10?

Advanced Research Focus
Preclinical studies report A10's dose-dependent inhibition of hepatocellular carcinoma (HCC) cell proliferation (e.g., 8 mg/ml reduced viability in KIM-1 and HAK-1B cells) , while clinical trials show mixed outcomes. For example, a phase II trial in recurrent glioma reported partial responses but noted adverse effects like somnolence and seizures . To address contradictions:

  • Dose Optimization : Preclinical models often use supraphysiological concentrations (e.g., 200 µg/ml in HepG2 cells ), whereas clinical doses may be limited by toxicity.
  • Model Limitations : Glioblastoma xenografts (e.g., nude mice) may not fully replicate human blood-brain barrier penetration .
    Researchers should employ pharmacokinetic modeling (e.g., plasma PG levels in rats ) and patient-derived xenografts (PDX) to bridge this gap.

What experimental designs are recommended to evaluate A10's synergistic potential with other anticancer agents?

Advanced Research Focus
A10’s Ras inhibition suggests synergy with MAPK pathway inhibitors or DNA-damaging agents . Key strategies include:

  • Combinatorial Screens : Use high-throughput platforms to test A10 with FDA-approved libraries (e.g., kinase inhibitors) .
  • Isobologram Analysis : Quantify synergy scores in cell lines (e.g., HCC or glioblastoma) using the Chou-Talalay method .
  • In Vivo Validation : Co-administer A10 with temozolomide in orthotopic glioma models to assess survival and metastasis .

What are the critical parameters for optimizing A10's formulation in preclinical models?

Basic Research Focus
A10’s stability and bioavailability require:

  • Storage Conditions : Lyophilized powder at -25°C to -15°C (3-year stability) or dissolved in DMSO at -85°C to -65°C (2-year stability) .
  • Solubility : Use polar solvents (e.g., acetonitrile/water mixtures) for in vitro assays, as demonstrated in synthetic routes for A10 analogs .
  • In Vivo Delivery : For glioblastoma, consider intravenous infusion or convection-enhanced delivery to bypass the blood-brain barrier .

How can researchers address variability in A10's apoptotic effects across cancer types?

Advanced Research Focus
A10’s apoptosis induction varies by cell lineage (e.g., robust in A549 lung cancer vs. modest in HepG2 ). Mitigation strategies:

  • Transcriptomic Profiling : Use RNA-seq to identify resistance markers (e.g., upregulated anti-apoptotic genes like MCL-1).
  • CRISPR Screening : Knock out candidate genes (e.g., RAS isoforms) to pinpoint synthetic lethal interactions .
  • Metabolic Studies : Assess PG’s impact on mitochondrial membrane potential (ΔΨm) via JC-1 staining .

What biomarkers are validated for monitoring A10's therapeutic response in vivo?

Basic Research Focus
Validated biomarkers include:

  • Plasma PG Levels : Quantified via HPLC in rats .
  • Ras Activity : Measure GTP-bound Ras using pull-down assays .
  • Apoptotic Markers : Serum levels of caspase-3/7 or cytochrome c .
    For clinical translation, correlate these with MRI-based tumor volumetry in glioma trials .

What are the methodological pitfalls in interpreting A10's DNA-binding studies?

Advanced Research Focus
Early studies proposed A10’s direct DNA interaction via stereospecific binding , but later work emphasizes indirect effects (e.g., epigenetic modulation). Key considerations:

  • Competitive Assays : Use ethidium bromide displacement assays to distinguish direct vs. indirect DNA binding .
  • Chromatin Immunoprecipitation (ChIP) : Test for histone acetylation changes linked to PG’s metabolic overlap with phenylbutyrate .
  • Control Experiments : Include scrambled peptide analogs to rule out nonspecific interactions .

How can researchers design robust toxicity profiles for A10 in long-term studies?

Basic Research Focus
Toxicity studies should prioritize:

  • Hematological Parameters : Monitor leukopenia and thrombocytopenia, reported in phase I trials .
  • Neurological Effects : Track somnolence/seizures in models with intact blood-brain barriers (e.g., non-human primates) .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., rat liver S9 fractions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antineoplaston A10
Reactant of Route 2
Reactant of Route 2
Antineoplaston A10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.